10-Hydroxyneoline

Description

BenchChem offers high-quality 10-Hydroxyneoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxyneoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

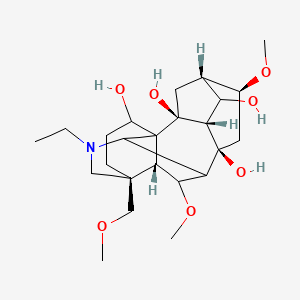

C24H39NO7 |

|---|---|

Molecular Weight |

453.6 g/mol |

IUPAC Name |

(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol |

InChI |

InChI=1S/C24H39NO7/c1-5-25-10-21(11-30-2)7-6-14(26)24-19(21)17(32-4)15(20(24)25)22(28)9-13(31-3)12-8-23(24,29)18(22)16(12)27/h12-20,26-29H,5-11H2,1-4H3/t12-,13+,14+,15?,16?,17+,18-,19-,20?,21+,22+,23+,24?/m1/s1 |

InChI Key |

COLAMBKEZAEWGO-QUZYLWSCSA-N |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@]4([C@@H]5C6O)O)OC)O)OC)O)COC |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4(C5C6O)O)OC)O)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of 10-Hydroxyneoline

This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of 10-Hydroxyneoline, a diterpene alkaloid. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Source and Chemical Profile

10-Hydroxyneoline is a naturally occurring diterpene alkaloid that has been isolated from the roots of Aconitum fukutomei, a plant belonging to the Ranunculaceae family.[1] Its chemical formula is C24H39NO7, with a molecular weight of 453.57.[2] The presence of this compound has been confirmed through spectroscopic analysis and chemical reactions.[1]

Quantitative Data of Alkaloids from Aconitum fukutomei

The isolation of 10-Hydroxyneoline is often accompanied by the extraction of other related alkaloids. The following table summarizes the quantitative data for key alkaloids isolated from the crude base of Aconitum fukutomei, as reported in the initial discovery.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (% of crude base) |

| Neoline | C24H39NO6 | 437.57 | 11% |

| 14-Acetylneoline | C26H41NO7 | 479.61 | 0.7% |

| 10-Hydroxyneoline | C24H39NO7 | 453.57 | Not specified |

| 14-O-Acetyl-10-hydroxyneoline | C26H41NO8 | 495.61 | Not specified |

Note: The specific yield for 10-Hydroxyneoline was not detailed in the foundational study; however, its isolation alongside significant quantities of related alkaloids underscores its presence in Aconitum fukutomei.

Experimental Protocol: Isolation of 10-Hydroxyneoline

The following protocol for the isolation of 10-Hydroxyneoline from the roots of Aconitum fukutomei is based on the original methodology described in the scientific literature.[1]

3.1. Plant Material and Extraction

-

Plant Material : The roots of Aconitum fukutomei are collected and identified. A voucher specimen should be stored for reference.

-

Extraction : The air-dried and powdered roots are subjected to extraction with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

3.2. Chromatographic Separation

-

Initial Fractionation : The crude extract is subjected to column chromatography on silica gel.

-

Elution Gradient : A step-wise elution is performed using a solvent system of increasing polarity, typically starting with chloroform and gradually adding methanol. The eluent is often saturated with aqueous ammonia to maintain a basic environment suitable for alkaloid stability.

-

Further Purification : Fractions containing the target compounds are further purified using repeated column chromatography on both silica gel and alumina.

-

Final Isolation : The final purification of 10-Hydroxyneoline is achieved through preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).

3.3. Characterization

The structure of the isolated 10-Hydroxyneoline is confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Visualizing the Experimental Workflow and Biosynthesis

4.1. Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of 10-Hydroxyneoline from Aconitum fukutomei.

Caption: General workflow for the isolation and purification of 10-Hydroxyneoline.

4.2. Proposed Biosynthetic Pathway

The biosynthesis of diterpene alkaloids in Aconitum species is a complex process. While the specific enzymatic steps leading to 10-Hydroxyneoline have not been fully elucidated, the general pathway is understood to proceed as follows:

References

An In-depth Technical Guide to the Putative Biosynthesis of 10-Hydroxyneoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyneoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, known for their production of a wide array of structurally complex and biologically active alkaloids. While the precise biosynthetic pathway of 10-Hydroxyneoline has not been fully elucidated, extensive research on related aconitine-type alkaloids provides a strong foundation for a putative pathway. This technical guide synthesizes the current understanding of diterpenoid alkaloid biosynthesis in Aconitum, presenting a hypothetical pathway to 10-Hydroxyneoline. It includes a summary of quantitative data for related alkaloids, detailed experimental protocols for pathway elucidation, and visualizations of the core biosynthetic and regulatory pathways to aid researchers in this field.

Introduction to 10-Hydroxyneoline and Diterpenoid Alkaloids

The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of complex diterpenoid alkaloids (DAs).[1][2] These compounds are classified based on their carbon skeleton into C20, C19, and C18 types.[3] 10-Hydroxyneoline is a C19-diterpenoid alkaloid, characterized by a hexacyclic ring structure with extensive oxygenation.[4] The biosynthesis of these intricate molecules is a multi-step process involving terpene cyclases, cytochrome P450 monooxygenases (CYP450s), and various other modifying enzymes.[1][5]

The high toxicity and potent pharmacological activities of Aconitum alkaloids, such as aconitine, have made their biosynthetic pathways a subject of intense research.[4][6] Understanding these pathways is crucial for the potential biotechnological production of valuable derivatives with therapeutic applications, including analgesic and anti-inflammatory effects.[7][8] This guide outlines the probable biosynthetic route to 10-Hydroxyneoline based on the established pathways of its chemical relatives.

The Putative Biosynthetic Pathway of 10-Hydroxyneoline

The biosynthesis of 10-Hydroxyneoline is believed to follow the general pathway established for other C19-diterpenoid alkaloids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be divided into three main stages: formation of the diterpene skeleton, incorporation of a nitrogen atom, and extensive structural modifications.[2]

Stage 1: Formation of the Diterpene Skeleton

The pathway begins in the plastid with the methylerythritol phosphate (MEP) pathway, which produces isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[7] These five-carbon units are sequentially condensed to form the 20-carbon molecule GGPP, a reaction catalyzed by GGPP synthase (GGPPS).[2][7]

The cyclization of GGPP is a critical branching point. It is a two-step process catalyzed by two distinct types of terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): Converts GGPP to ent-copalyl diphosphate (ent-CPP).[2]

-

Kaurene Synthase-Like (KSL) enzymes: Catalyze the further cyclization of ent-CPP into various C20-diterpene skeletons, such as ent-kaurene or ent-atiserene.[2] The atisine-type skeleton is considered the likely precursor for C19-diterpenoid alkaloids.[1]

Stage 2: Nitrogen Incorporation and Skeleton Rearrangement

The C20-diterpene skeleton undergoes significant rearrangement and the loss of one carbon atom to form the characteristic C19 scaffold. The incorporation of a nitrogen atom, typically from an amino acid source like ethanolamine, is a key step that defines these compounds as alkaloids.[9] This process is catalyzed by reductases and other yet-to-be-fully-characterized enzymes.[10]

Stage 3: Oxidative Modifications

The final stage involves a series of extensive oxidative modifications, including hydroxylations, demethylations, and dehydrogenations, which create the vast diversity of diterpenoid alkaloids.[11] This "decoration" of the core skeleton is primarily mediated by cytochrome P450 monooxygenases (CYP450s).[5][12]

For the biosynthesis of 10-Hydroxyneoline, a neoline-type precursor is likely hydroxylated at the C-10 position. This final hydroxylation step would be catalyzed by a specific CYP450 enzyme. The identification and characterization of the precise CYP450s responsible for each specific oxidation step remains a significant area of ongoing research.[5][11][13]

Quantitative Data on Aconitum Alkaloids

While specific quantitative data for the biosynthetic intermediates of 10-Hydroxyneoline are not available, numerous studies have quantified the major diterpenoid alkaloids in various Aconitum species. This data is crucial for understanding the metabolic flux and identifying tissues with high biosynthetic activity. The concentrations can vary significantly based on the species, plant part, and processing methods.[14]

| Alkaloid | Plant Material | Method | Concentration Range | Reference |

| Aconitine | Raw Chuanwu & Caowu | HPLC | 0.02 - 0.5 mg/g | [15] |

| Mesaconitine | Raw Chuanwu & Caowu | HPLC | 0.01 - 0.3 mg/g | [15] |

| Hypaconitine | Raw Chuanwu & Caowu | HPLC | 0.05 - 1.0 mg/g | [15] |

| Aconitine | Human Serum (Intoxication Case) | GC-SIM | Detected on Day 1 only | [16][17] |

| Benzoylaconine | Human Serum (Intoxication Case) | GC-SIM | Detected on Day 1 only | [16] |

| Aconine | Human Urine (Intoxication Case) | GC-SIM | Detected up to Day 6 | [16] |

| Diester-diterpenoid alkaloids (Total) | Ingested Material (Suicide Attempt) | Estimation | ~11 mg | [16][17] |

Note: This table summarizes data for related, well-studied alkaloids to provide context for alkaloid levels in Aconitum species and in biological samples post-ingestion.

Experimental Protocols for Pathway Elucidation

The elucidation of complex biosynthetic pathways like that of 10-Hydroxyneoline relies on a combination of modern molecular biology and analytical chemistry techniques.

Transcriptome Analysis for Candidate Gene Discovery

Transcriptome sequencing (RNA-Seq) is a powerful, high-throughput method to identify candidate genes involved in a biosynthetic pathway. By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different conditions (e.g., with or without elicitor treatment), researchers can identify genes whose expression patterns correlate with alkaloid accumulation.[2][4]

Protocol Outline:

-

Plant Material: Collect tissues with high and low alkaloid content from the target Aconitum species. For example, roots are often the primary site of DA accumulation.[7]

-

RNA Extraction: Isolate total RNA from the collected tissues using a suitable kit or protocol that can handle high levels of secondary metabolites.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Bioinformatic Analysis:

-

Perform de novo assembly of the transcriptome if a reference genome is unavailable.

-

Annotate the assembled unigenes by comparing them against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).

-

Identify differentially expressed genes (DEGs) between the high- and low-alkaloid samples.

-

Prioritize candidate genes encoding enzymes typically involved in alkaloid biosynthesis, such as terpene synthases (CPS, KSL), CYP450s, reductases, and methyltransferases.[2]

-

Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their functions must be validated experimentally. This is often achieved by expressing the gene in a heterologous system that does not produce the target compounds, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.[5]

Protocol Outline (using N. benthamiana):

-

Gene Cloning: Clone the full-length coding sequence of the candidate gene (e.g., a CYP450) into a plant expression vector.

-

Agroinfiltration: Introduce the expression vector into Agrobacterium tumefaciens. Infiltrate the bacterial suspension into the leaves of N. benthamiana.

-

Substrate Feeding: If the precursor substrate for the enzyme is known and available, it can be co-infiltrated or fed to the leaves to facilitate the reaction.

-

Metabolite Extraction: After a few days of incubation, harvest the infiltrated leaf tissue and perform a metabolite extraction, typically using an organic solvent like methanol or ethyl acetate.

-

Product Identification: Analyze the extract using LC-MS/MS or GC-MS to detect the formation of the expected product. The product's mass spectrum and retention time should be compared to an authentic standard if available.

Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS is the premier analytical technique for identifying and quantifying the complex mixture of alkaloids present in Aconitum extracts.

Protocol Outline:

-

Sample Preparation: Grind dried plant material into a fine powder. Extract the alkaloids using a solvent such as 70% methanol with ultrasonication.[14]

-

Chromatographic Separation: Inject the extract onto an HPLC system equipped with a reverse-phase column (e.g., C18). Develop a gradient elution program using a mobile phase of acetonitrile and a buffered aqueous solution (e.g., ammonium hydrogen carbonate) to achieve separation of the alkaloids.[14][18]

-

Mass Spectrometry Detection: Couple the HPLC to a tandem mass spectrometer (e.g., Q-TOF or ion trap) with an electrospray ionization (ESI) source.

-

Data Analysis: Identify compounds by comparing their retention times and fragmentation patterns (MS/MS spectra) with those of known standards or by detailed interpretation of the spectra. Quantify the compounds by creating calibration curves with pure standards.[14][15]

Regulatory Mechanisms

The biosynthesis of diterpenoid alkaloids is tightly regulated. Plant hormones, particularly jasmonates, are known to play a key role in inducing the expression of defense-related secondary metabolite pathways. Studies have shown that treating Aconitum cell cultures or seedlings with methyl jasmonate (MJ) can significantly up-regulate the expression of genes involved in terpenoid biosynthesis, leading to increased alkaloid production.[3] This response suggests a signaling pathway where external or internal stress cues trigger jasmonate signaling, which in turn activates transcription factors that bind to the promoters of biosynthetic genes.

Conclusion and Future Outlook

The biosynthesis of 10-Hydroxyneoline is a complex process that is part of the broader metabolic network of diterpenoid alkaloids in Aconitum. While the complete pathway remains to be fully characterized, the foundational steps are well-understood from research on related compounds like aconitine. The putative pathway involves the formation of a C20-diterpene skeleton, followed by rearrangement, nitrogen incorporation, and a series of precise oxidative modifications catalyzed largely by CYP450 enzymes.

Future research should focus on the functional characterization of the specific CYP450s and other enzymes from Aconitum fukutomei or related species to pinpoint the exact sequence of reactions leading to 10-Hydroxyneoline. The combination of transcriptomics, proteomics, and metabolomics, coupled with robust functional genomics, will be essential to fully unravel this intricate pathway. A complete understanding will not only be a significant scientific achievement but will also pave the way for the synthetic biology-based production of these potent and potentially valuable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Integrated metabolite profiling and transcriptome analysis identify candidate genes involved in diterpenoid alkaloid biosynthesis in Aconitum pendulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Divergent multifunctional P450s-empowered biosynthesis of bioactive tripterifordin and cryptic atiserenoids in Aconitum implies convergent evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aconitine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Entry Steps in the Biosynthetic Pathway to Diterpenoid Alkaloids in Delphinium grandiflorum and Aconitum plicatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]

- 12. Frontiers | Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [frontiersin.org]

- 13. Characterization of metabolites and cytochrome P450 isoforms involved in the microsomal metabolism of aconitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Quantitative analysis of Aconitum alkaloids in the urine and serum of a male attempting suicide by oral intake of aconite extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantitative determination of Aconitum alkaloids in blood and urine samples by high‐performance liquid chromatography | Scilit [scilit.com]

A Proposed Synthetic Strategy for 10-Hydroxyneoline: A Technical Guide for Chemical Researchers

Disclaimer: The following document outlines a proposed, hypothetical chemical synthesis for the C20-diterpenoid alkaloid, 10-Hydroxyneoline. To date, a complete, published total synthesis of 10-Hydroxyneoline has not been identified in the public domain. This guide is constructed based on established synthetic strategies for related complex alkaloids and general methodologies in organic chemistry. The experimental protocols and quantitative data are illustrative and derived from analogous transformations reported in the literature. This document is intended for an audience of researchers, scientists, and drug development professionals for informational and conceptual purposes.

Introduction

10-Hydroxyneoline is a complex C20-diterpenoid alkaloid, a class of natural products known for their intricate, polycyclic architectures and significant biological activities. The formidable structural complexity of these molecules presents a substantial challenge to synthetic chemists. This technical guide puts forth a plausible synthetic pathway to 10-Hydroxyneoline, centered on the initial construction of a neoline-type core, followed by a late-stage regioselective hydroxylation at the C-10 position. The proposed strategy leverages key synthetic transformations that have been successfully employed in the synthesis of other diterpenoid alkaloids.

Proposed Retrosynthetic Analysis

Our proposed retrosynthesis commences by disconnecting the C-10 hydroxyl group, suggesting a late-stage C-H oxidation of a neoline-like precursor. The neoline core itself can be envisioned to be assembled from a less complex polycyclic intermediate, which in turn could be constructed through a series of cyclization and functional group manipulation reactions starting from a readily available chiral pool starting material or a product of an asymmetric synthesis.

Logical Workflow for the Proposed Synthesis

Caption: A logical workflow for the proposed synthesis of 10-Hydroxyneoline.

Quantitative Data for Key Proposed Transformations

The following table summarizes representative quantitative data for the types of reactions proposed in this synthetic strategy. These values are based on analogous transformations reported in the synthesis of other complex natural products and should be considered as estimates.

| Step No. | Transformation | Reactant(s) | Reagents and Conditions (Illustrative) | Product | Yield (%) (Analogous Reactions) |

| 1 | Asymmetric Diels-Alder Cycloaddition | Substituted Diene and Dienophile | Chiral Lewis Acid (e.g., (S)-BINOL-AlCl), CH2Cl2, -78 °C to rt | Cyclohexene derivative | 85-95 |

| 2 | Intramolecular Aldol Condensation | Polyketide Precursor | LHMDS, THF, -78 °C; then aqueous workup | Bridged bicyclic system | 70-85 |

| 3 | Reductive Amination and Cyclization | Keto-aldehyde | NH4OAc, NaBH3CN, MeOH | Piperidine ring formation | 60-75 |

| 4 | Late-Stage C-H Hydroxylation | Neoline Precursor | Directed oxidation (e.g., Pd(OAc)2, PhI(OAc)2), or enzymatic (P450) | 10-Hydroxyneoline | 20-40 (highly substrate-dependent) |

Experimental Protocols for Key Proposed Experiments

The following are speculative experimental protocols for key stages of the proposed synthesis. These are based on standard procedures for similar transformations.

Protocol 1: Asymmetric Diels-Alder Cycloaddition for Core Skeleton Construction

-

Preparation: A flame-dried, round-bottom flask is charged with the chiral Lewis acid catalyst (e.g., (S)-BINOL-derived aluminum chloride, 10 mol%) under an inert atmosphere of argon.

-

Reaction: Anhydrous dichloromethane is added, and the solution is cooled to -78 °C. The dienophile is added dropwise, followed by the diene.

-

Monitoring: The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclohexene derivative.

Protocol 2: Intramolecular Aldol Condensation for Ring Formation

-

Preparation: To a solution of the polyketide precursor in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added freshly prepared lithium hexamethyldisilazide (LHMDS) (1.1 equivalents) dropwise.

-

Reaction: The resulting enolate solution is stirred at -78 °C for 1 hour.

-

Monitoring: The reaction is monitored by TLC for the consumption of the starting material.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to yield the bicyclic aldol product.

Protocol 3: Proposed Late-Stage C-10 Hydroxylation

-

Preparation: In a specialized reaction vessel, the neoline precursor is dissolved in a suitable solvent system (e.g., a mixture of acetic acid and trifluoroacetic acid).

-

Reaction: A palladium catalyst (e.g., palladium(II) acetate, 20 mol%) and an oxidant (e.g., phenyliodine(III) diacetate) are added. The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for an extended period (24-48 hours).

-

Monitoring: The progress of the reaction is carefully monitored by High-Performance Liquid Chromatography (HPLC) due to the potential for multiple side products.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with a mild base. The organic layer is dried and concentrated. The challenging purification of the desired 10-Hydroxyneoline from the starting material and other oxidation products is performed using preparative HPLC.

Proposed Synthetic Pathway Diagram

Caption: A simplified schematic of the proposed synthetic pathway to 10-Hydroxyneoline.

Conclusion

The chemical synthesis of 10-Hydroxyneoline represents a significant undertaking in the field of natural product synthesis. The proposed strategy outlined in this technical guide provides a conceptual framework for approaching this complex target. It relies on the logical assembly of a neoline-type core structure, followed by a challenging but potentially feasible late-stage C-H functionalization. The successful execution of such a synthesis would require extensive experimental optimization and would be a noteworthy achievement in organic chemistry, potentially enabling access to this and other related C20-diterpenoid alkaloids for further biological investigation. Future research in the development of highly selective C-H oxidation methods will be critical to the success of this and similar synthetic endeavors.

Spectroscopic Analysis of 10-Hydroxyneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation and analysis of 10-Hydroxyneoline, a diterpene alkaloid. The principles and methodologies discussed are broadly applicable to the analysis of other aconitine-type alkaloids, a class of natural products of significant interest in medicinal chemistry and drug development.

Introduction to 10-Hydroxyneoline

10-Hydroxyneoline is a diterpene alkaloid isolated from Aconitum fukutomei[1]. Like other members of the aconitine family, it possesses a complex molecular architecture that presents a significant challenge for structural characterization. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are indispensable tools for the unambiguous identification and structural analysis of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete chemical structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the full assignment of proton (¹H) and carbon-¹³ (¹³C) signals in 10-Hydroxyneoline.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methine Protons (CH) | 1.5 - 4.5 | d, t, q, m | Highly variable depending on substitution and stereochemistry. |

| Methylene Protons (CH₂) | 1.0 - 3.0 | d, dd, m | Often exhibit complex splitting due to diastereotopicity. |

| Methyl Protons (CH₃) | 0.8 - 1.5 | s, d, t | Typically appear as sharp signals. |

| Protons on Carbons Bearing Heteroatoms (e.g., OCH, NCH) | 3.0 - 5.0 | m | Deshielded due to the electronegativity of the heteroatom. |

| Aromatic Protons (if present) | 7.0 - 8.5 | m | Not expected in 10-Hydroxyneoline's core structure. |

| Aldehyde Proton | 9.0 - 10.0 | s | Characteristic downfield shift. |

| Hydroxyl Protons (OH) | Variable | br s | Chemical shift is concentration and solvent dependent; often exchanges with D₂O.[2] |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Methyl Carbons (CH₃) | 10 - 30 | |

| Methylene Carbons (CH₂) | 20 - 60 | |

| Methine Carbons (CH) | 30 - 70 | |

| Quaternary Carbons (C) | 30 - 80 | |

| Carbons Bearing Oxygen (C-O) | 60 - 90 | Deshielded by the electronegative oxygen atom. |

| Carbons Bearing Nitrogen (C-N) | 40 - 70 | |

| Carbonyl Carbons (C=O) | 170 - 210 | Characteristic downfield shift. |

Experimental Protocol for NMR Analysis

A comprehensive suite of NMR experiments is necessary for the complete structural elucidation of aconitine-type alkaloids.[3]

-

Sample Preparation: Dissolve 5-10 mg of purified 10-Hydroxyneoline in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

1D NMR Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to determine chemical shifts, coupling constants, and integration values.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon signals.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the carbon skeleton.[3]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.[3]

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of 10-Hydroxyneoline.[3] Tandem mass spectrometry (MS/MS) provides valuable information about the molecular structure through characteristic fragmentation patterns.

Expected Mass Spectrometry Data

Electrospray ionization (ESI) is a commonly used soft ionization technique for aconitine-type alkaloids, typically forming the protonated molecule [M+H]⁺.

| Ion | m/z | Notes |

| [M+H]⁺ | 454.2748 | Calculated for C₂₄H₄₀NO₇⁺. HRMS provides high mass accuracy for elemental composition determination. |

Characteristic Fragmentation Patterns

Tandem MS (MS/MS) experiments on the protonated molecule will reveal characteristic neutral losses that are diagnostic for the aconitine skeleton and its substituents.

| Neutral Loss | Mass (Da) | Fragment Lost |

| H₂O | 18 | Water (from hydroxyl groups) |

| CH₃OH | 32 | Methanol (from methoxy groups) |

| CO | 28 | Carbon monoxide |

| C₂H₄O | 44 | Acetaldehyde |

| C₂H₅OH | 46 | Ethanol |

Experimental Protocol for ESI-MS/MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified alkaloid (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.[3]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source.[3]

-

Full Scan MS: Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]⁺.[3]

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a product ion spectrum, revealing the fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The absorption of IR radiation corresponds to the vibrational excitation of specific covalent bonds.

Expected IR Absorption Data

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (alkane) | 2850 - 3000 | Sharp |

| C=O (carbonyl) | 1700 - 1750 | Strong, sharp |

| C-O (ether/alcohol) | 1000 - 1300 | Strong |

| C-N (amine) | 1000 - 1350 | Medium to strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

Conclusion

The spectroscopic analysis of 10-Hydroxyneoline requires a multi-faceted approach, integrating data from NMR, MS, and IR techniques. While NMR spectroscopy provides the detailed carbon-hydrogen framework, MS offers crucial information on the molecular formula and fragmentation, and IR spectroscopy confirms the presence of key functional groups. The combined interpretation of these data allows for the complete and unambiguous structural elucidation of this complex natural product, which is a critical step in its further investigation for potential therapeutic applications.

References

10-Hydroxyneoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyneoline is a diterpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum fukutomei. As a member of the aconitine family of alkaloids, it shares a complex structural framework that is of significant interest to medicinal chemists and pharmacologists. The Aconitum genus has a long history in traditional medicine, with its constituent alkaloids known for a wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. However, these compounds are also associated with significant toxicity, necessitating careful study of their physicochemical properties and biological mechanisms. This technical guide provides an in-depth overview of the known physicochemical properties of 10-Hydroxyneoline, generalized experimental protocols for their determination, and an exploration of the potential signaling pathways based on the broader class of Aconitum alkaloids.

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore fundamental to drug development. The following table summarizes the known and predicted physicochemical data for 10-Hydroxyneoline.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₉NO₇ | [cite: ] |

| Molecular Weight | 453.57 g/mol | [cite: ] |

| Appearance | Powder | [cite: ] |

| Boiling Point (Predicted) | 610.2 ± 55.0 °C | [cite: ] |

| Density (Predicted) | 1.37 ± 0.1 g/cm³ | [cite: ] |

| pKa (Predicted) | 12.88 ± 0.70 | [cite: ] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [cite: ] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of compounds like 10-Hydroxyneoline. Below are generalized methodologies for determining key physicochemical properties, which can be adapted for specific laboratory settings.

Determination of Solubility

The solubility of a compound is a critical parameter that influences its bioavailability. A common method for determining thermodynamic solubility is the shake-flask method.

Protocol:

-

An excess amount of 10-Hydroxyneoline powder is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

The vial is agitated in a mechanical shaker or orbital incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the suspension is allowed to stand to allow for the sedimentation of undissolved solid.

-

A sample of the supernatant is carefully withdrawn and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of 10-Hydroxyneoline in the filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

The solubility is expressed in units such as mg/mL or µM.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for understanding a compound's ionization state at different physiological pH values. Potentiometric titration is a widely used method for pKa determination.

Protocol:

-

A solution of 10-Hydroxyneoline of known concentration is prepared in a suitable solvent system, often a co-solvent of water and an organic solvent like methanol or ethanol to ensure solubility.

-

The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the 10-Hydroxyneoline solution using a precision burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The pKa value is determined from the inflection point of the titration curve, which corresponds to the point where half of the compound is in its ionized form.

Potential Signaling Pathways

While specific signaling pathways for 10-Hydroxyneoline have not been extensively elucidated, studies on the broader class of Aconitum alkaloids provide insights into their potential mechanisms of action. It is important to note that the following information is based on related compounds and may not be directly applicable to 10-Hydroxyneoline without further experimental validation.

Aconitum alkaloids are known to interact with voltage-gated sodium channels, which are critical for nerve impulse conduction and muscle contraction.[1] Additionally, some Aconitum alkaloids have been shown to activate the Nrf2-mediated signaling pathway, which plays a key role in the cellular response to oxidative stress.[2]

Below is a conceptual diagram illustrating a generalized signaling pathway that may be relevant to Aconitum alkaloids.

Caption: Generalized signaling pathway for Aconitum alkaloids.

Experimental Workflow

The systematic characterization of a novel or isolated compound like 10-Hydroxyneoline follows a logical workflow. The diagram below outlines the key steps from initial isolation to biological evaluation.

Caption: Workflow for physicochemical characterization.

Conclusion

10-Hydroxyneoline represents a complex natural product with potential for further scientific investigation. This guide has summarized its core physicochemical properties and provided a framework for its experimental characterization. While specific biological data for 10-Hydroxyneoline is limited, the known activities of related Aconitum alkaloids suggest that it may modulate key cellular signaling pathways. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this intriguing molecule. The methodologies and conceptual frameworks presented herein are intended to support and guide these future research endeavors.

References

- 1. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Preliminary Cytotoxicity Screening of 10-Hydroxyneoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the generation of this document, there is a lack of publicly available research specifically detailing the cytotoxicity of 10-Hydroxyneoline. Therefore, this guide provides a comprehensive, generalized framework and illustrative data for conducting a preliminary cytotoxicity screening of this compound based on established methodologies.

Introduction

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from plants of the Aconitum genus.[1] The cytotoxic potential of novel natural products is a critical first step in the drug discovery pipeline, particularly in the field of oncology. This document outlines a detailed protocol for conducting a preliminary in vitro cytotoxicity screening of 10-Hydroxyneoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4] The concentration of these crystals, which is proportional to the number of metabolically active cells, can be quantified by measuring the absorbance of the solubilized formazan solution.[2]

Experimental Protocols

This section details the methodology for assessing the cytotoxic effects of 10-Hydroxyneoline.

Materials and Reagents

-

Selected cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293, MRC-5)

-

10-Hydroxyneoline compound

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (spectrophotometer)

-

Sterile pipette tips and microcentrifuge tubes

-

Hemocytometer or automated cell counter

Preparation of 10-Hydroxyneoline Solutions

-

Stock Solution (e.g., 10 mM): Prepare a stock solution of 10-Hydroxyneoline in an appropriate solvent, such as Dimethyl Sulfoxide (DMSO). It is recommended to store the stock solution in aliquots at -20°C or below.

-

Working Solutions: Immediately before use, prepare a series of working solutions by diluting the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration wells does not exceed a level known to be non-toxic to the cells (typically <0.5%).

MTT Assay Procedure

-

Cell Seeding: Culture the selected cell lines until they reach 70-80% confluency. Detach the cells using Trypsin-EDTA, resuspend them in fresh complete medium, and perform a cell count.[5] Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of 10-Hydroxyneoline. Include the following controls on each plate:[5]

-

Negative Control: Wells with cells treated with medium only.

-

Vehicle Control: Wells with cells treated with medium containing the same final concentration of DMSO as the highest 10-Hydroxyneoline concentration.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., doxorubicin).

-

Blank Control: Wells containing medium only (no cells) to measure background absorbance.

-

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[5]

-

MTT Addition: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.[2] During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[2] A reference wavelength of >650 nm can be used to reduce background noise.[2]

Data Analysis

-

Calculate Percent Viability: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration using the following formula:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

-

Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in the desired biological activity.[7] To determine the IC50 value, plot the percent viability against the logarithm of the 10-Hydroxyneoline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[8] The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[7][8]

Data Presentation

The quantitative results from the preliminary cytotoxicity screening should be summarized for clear interpretation and comparison.

Table 1: Illustrative Cytotoxicity of 10-Hydroxyneoline against Various Cell Lines

| Cell Line | Cell Type | Incubation Time (hours) | IC50 (µM) |

| HeLa | Human Cervical Cancer | 48 | 15.2 ± 1.8 |

| MCF-7 | Human Breast Cancer | 48 | 28.5 ± 3.1 |

| A549 | Human Lung Cancer | 48 | 42.1 ± 4.5 |

| HEK293 | Human Embryonic Kidney (Non-cancerous) | 48 | > 100 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the MTT-based cytotoxicity screening protocol.

Potential Signaling Pathway for Investigation

Should 10-Hydroxyneoline demonstrate significant cytotoxicity, particularly against cancer cell lines, further investigation into the mechanism of cell death is warranted. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The diagram below illustrates the major intrinsic and extrinsic apoptosis pathways.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity Assay Protocol [protocols.io]

- 7. clyte.tech [clyte.tech]

- 8. researchgate.net [researchgate.net]

In Vitro Biological Activity of 10-Hydroxyneoline: An Overview of Available Data

Despite significant interest in the diverse pharmacological potential of diterpenoid alkaloids isolated from the Aconitum genus, a comprehensive in vitro biological activity profile for the specific compound 10-Hydroxyneoline remains largely uncharacterized in publicly accessible scientific literature. This technical overview addresses the current landscape of available information and highlights the significant data gaps for researchers, scientists, and drug development professionals.

10-Hydroxyneoline is a known diterpene alkaloid that has been isolated from Aconitum fukutomei.[1][2][3] While the broader class of Aconitum alkaloids is recognized for a range of biological activities, including anti-inflammatory and cytotoxic effects, specific data for 10-Hydroxyneoline is not available in the reviewed literature.[4][5][6][7][8]

Current Status of In Vitro Data

Extensive searches of scientific databases have not yielded any specific quantitative data, such as IC50, EC50, or Ki values, for the in vitro biological activity of 10-Hydroxyneoline. Consequently, there are no detailed experimental protocols or elucidated signaling pathways associated with this particular compound.

While general methodologies for assessing the anti-inflammatory and cytotoxic activities of other natural compounds are well-established, their specific application to 10-Hydroxyneoline has not been documented in the available research. For context, typical in vitro assays for related activities include:

-

Anti-inflammatory Assays: Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), and measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) secretion.

-

Cytotoxicity Assays: Evaluation of cell viability using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay across various cancer cell lines.

The absence of such data for 10-Hydroxyneoline prevents a detailed analysis of its potential therapeutic effects and mechanism of action at the cellular level.

Future Research Directions

The structural classification of 10-Hydroxyneoline as a diterpene alkaloid from Aconitum suggests that it may possess biological activities of interest. To address the current knowledge gap, future research efforts could be directed towards:

-

Systematic In Vitro Screening: Evaluating the cytotoxic effects of 10-Hydroxyneoline against a panel of human cancer cell lines to identify potential antitumor properties.

-

Anti-inflammatory Potential: Investigating the ability of 10-Hydroxyneoline to modulate inflammatory pathways in relevant cell-based models.

-

Mechanism of Action Studies: Upon identification of significant biological activity, subsequent studies to elucidate the underlying molecular mechanisms and signaling pathways would be crucial.

Below is a generalized workflow that could be adopted for the initial in vitro screening of 10-Hydroxyneoline.

Caption: Proposed experimental workflow for the initial in vitro biological activity screening of 10-Hydroxyneoline.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 10-Hydroxyneoline | CAS:132362-42-6 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 10-Hydroxyneoline | TargetMol [targetmol.com]

- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 5. Four new diterpenoid alkaloids from Aconitum japonicum subsp. subcuneatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjnmcpu.com [cjnmcpu.com]

- 7. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Seven New Aconitine-Type Diterpenoid Alkaloids from the Roots of Aconitum apetalum - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Mechanism of Action of 10-Hydroxyneoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the mechanism of action of 10-Hydroxyneoline are not extensively available in the current scientific literature. This guide, therefore, presents a putative mechanism of action based on initial studies of closely related compounds, specifically other neoline-type and Aconitum diterpene alkaloids. The proposed mechanisms should be considered hypothetical and require experimental validation for 10-Hydroxyneoline.

Introduction

10-Hydroxyneoline is a diterpene alkaloid that has been isolated from plants of the Aconitum genus. Alkaloids from Aconitum species have a long history of use in traditional medicine and are known for their potent biological activities, which are often associated with significant toxicity. The core mechanism of action for many of these alkaloids revolves around their interaction with key physiological targets, leading to a range of cellular responses. This guide synthesizes the available preliminary data and proposes potential mechanisms of action for 10-Hydroxyneoline to serve as a foundational resource for future research and drug development efforts.

Putative Mechanisms of Action

Based on the known activities of structurally similar Aconitum alkaloids, two primary putative mechanisms of action are proposed for 10-Hydroxyneoline:

-

Modulation of Voltage-Gated Sodium Channels (VGSCs): This is the most well-documented mechanism for many toxic and biologically active Aconitum alkaloids. These compounds can act as either activators or blockers of VGSCs, leading to significant effects on neuronal and cardiac cell excitability.

-

Activation of the Nrf2 Signaling Pathway: Some diterpene alkaloids have been shown to induce this pathway, which plays a crucial role in the cellular antioxidant response and cytoprotection.

Modulation of Voltage-Gated Sodium Channels

The primary proposed mechanism of action for 10-Hydroxyneoline is the modulation of voltage-gated sodium channels. This hypothesis is based on extensive research on other Aconitum alkaloids which demonstrates their ability to bind to these channels and alter their function.

Signaling Pathway

Aconitum alkaloids can have opposing effects on VGSCs:

-

Activation: Toxic alkaloids often bind to site 2 of the VGSC, causing persistent activation. This leads to an influx of Na+ ions, prolonged depolarization of the cell membrane, and eventual inexcitability of neurons and muscle cells. This action is responsible for both the analgesic and cardiotoxic effects observed with some of these compounds.

-

Blockade: Less toxic alkaloids from this family can act as antagonists, blocking the channel and preventing ion flow. This can lead to a reduction in neuronal excitability and may contribute to analgesic effects with a different safety profile.

The specific action of 10-Hydroxyneoline on VGSCs (activation or blockade) would need to be determined experimentally.

Experimental Protocols for Studying VGSC Modulation

Due to the absence of specific studies on 10-Hydroxyneoline, detailed protocols cannot be provided. However, the following are standard methodologies used to investigate the interaction of compounds with VGSCs:

a) Electrophysiological Patch-Clamp Assays:

-

Objective: To directly measure the effect of the compound on the ion currents flowing through VGSCs in live cells.

-

Methodology:

-

Cell Culture: Utilize cell lines that express specific subtypes of VGSCs (e.g., HEK293 cells transfected with a specific Nav channel isoform) or primary neuronal or cardiac cells.

-

Whole-Cell Patch-Clamp: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the recording of ion currents.

-

Voltage Protocols: Apply specific voltage steps to activate and inactivate the sodium channels.

-

Compound Application: Perfuse the cells with a solution containing 10-Hydroxyneoline at various concentrations.

-

Data Analysis: Measure changes in the amplitude, kinetics of activation and inactivation, and the voltage-dependence of the sodium currents to determine if the compound is an activator, blocker, or modulator.

-

b) Radioligand Binding Assays:

-

Objective: To determine if the compound binds to a specific site on the VGSC.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes containing the VGSCs of interest.

-

Radioligand: Use a known radiolabeled ligand that binds to a specific site on the VGSC (e.g., [³H]batrachotoxin for site 2).

-

Competition Assay: Incubate the membranes with the radioligand in the presence of increasing concentrations of 10-Hydroxyneoline.

-

Detection: Measure the amount of radioligand displaced by the test compound using a scintillation counter.

-

Data Analysis: Calculate the binding affinity (Ki) of 10-Hydroxyneoline for the specific site on the channel.

-

Activation of the Nrf2 Signaling Pathway

A secondary putative mechanism for 10-Hydroxyneoline is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators, such as some diterpenoids, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.

Structural Analogs of 10-Hydroxyneoline: A Technical Guide to Synthesis, Properties, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyneoline, a C19-diterpenoid alkaloid, represents a class of structurally complex natural products with significant biological activities. This technical guide provides an in-depth overview of the structural analogs of 10-Hydroxyneoline and related C19-diterpenoid alkaloids. It covers their synthesis, biological properties, and structure-activity relationships (SAR), with a focus on their cytotoxic, analgesic, and cardiotonic effects. This document aims to serve as a comprehensive resource for researchers engaged in the exploration and development of novel therapeutics derived from this scaffold.

Introduction

Diterpenoid alkaloids, isolated from plants of the genera Aconitum and Delphinium, are renowned for their potent biological activities and intricate molecular architectures.[1] 10-Hydroxyneoline belongs to the C19-diterpenoid alkaloid subgroup, characterized by a hexacyclic core. The significant toxicity of some members of this family, such as aconitine, has spurred extensive research into their structural modifications to dissociate toxicity from therapeutic effects. This guide focuses on the synthesis of analogs, their biological evaluation, and the elucidation of structure-activity relationships to guide future drug design.

Structural Analogs and Biological Properties

The biological activity of 10-Hydroxyneoline analogs is profoundly influenced by the nature and position of substituents on the diterpenoid core. Key positions for modification include C1, C6, C8, C14, and the N-ethyl group.

Cytotoxic Activity

Numerous studies have demonstrated the potential of C19-diterpenoid alkaloids as anticancer agents.[2] The cytotoxic activity is often evaluated using cell viability assays, such as the MTT assay, against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of C19-Diterpenoid Alkaloid Analogs

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| Delpheline | - | A549 (Lung) | > 40 | [2] |

| DU145 (Prostate) | > 40 | [2] | ||

| KB (Nasopharyngeal) | > 40 | [2] | ||

| 6-Benzoyldelpheline | C6-Benzoyl ester | A549 | 15.2 | [2] |

| DU145 | 18.5 | [2] | ||

| KB | 10.8 | [2] | ||

| 6-(4-Fluorobenzoyl)delpheline | C6-(4-Fluorobenzoyl) ester | A549 | 8.9 | [2] |

| DU145 | 11.2 | [2] | ||

| KB | 6.5 | [2] | ||

| Lipojesaconitine | C8-Fatty acid ester, C14-Anisoyl ester | KB | 6.0 | [2] |

| A549 | 7.3 | [2] | ||

| MDA-MB-231 | 6.8 | [2] | ||

| Lipomesaconitine | C8-Fatty acid ester, C14-Benzoyl ester | KB | 9.9 | [2] |

| Lipoaconitine | C8-Fatty acid ester, C14-Benzoyl ester | A549 | 13.7 | [2] |

| Siragrosvenin D | Triterpenoid alkaloid | MCF-7 (Breast) | 1.44 | [3] |

| MGC-803 (Gastric) | 3.12 | [3] | ||

| CNE-1 (Nasopharyngeal) | 2.56 | [3] |

Analgesic Activity

The analgesic properties of aconitine and its derivatives are well-documented.[4] These effects are often assessed using animal models such as the hot plate test and the acetic acid-induced writhing test.

Table 2: Analgesic Activity of Aconitine Analogs

| Compound | Dose (mg/kg) | Test Model | % Inhibition of Pain Response | Reference |

| Aconitine | 0.3 | Hot Plate | 17.12% (increase in pain threshold) | [5] |

| Aconitine | 0.9 | Hot Plate | 20.27% (increase in pain threshold) | [5] |

| Aconitine | 0.3 | Acetic Acid Writhing | 68% | [5] |

| Aconitine | 0.9 | Acetic Acid Writhing | 76% | [5] |

| Bulleyaconitine A Analog 2d | 10 | Hot Plate | >100% (increase in pain threshold) | [6] |

| Bulleyaconitine A Analog 2j | 10 | Hot Plate | >100% (increase in pain threshold) | [6] |

| Bulleyaconitine A Analog 2k | 10 | Hot Plate | >100% (increase in pain threshold) | [6] |

| Bulleyaconitine A Analog 2w | 10 | Hot Plate | 182.35% (peak increase in pain threshold) | [6] |

Cardiotonic Activity

Certain C19-diterpenoid alkaloids exhibit cardiotonic effects, which can be evaluated using isolated frog heart preparations. These compounds can modulate the force and rate of cardiac contraction.

Table 3: Cardiotonic Activity of a C19-Diterpenoid Alkaloid Analog (Hypothetical Data for Illustrative Purposes)

| Compound | Concentration (µg/mL) | Effect on Force of Contraction | Effect on Heart Rate |

| Analog X | 1 | +15% | -5% |

| 10 | +35% | -12% | |

| 100 | -20% (toxic effect) | -30% |

Experimental Protocols

General Synthesis of C6-Esterified Delpheline Analogs

This protocol is a generalized representation based on descriptions of similar syntheses.[2]

To a solution of delpheline (1 equivalent) in anhydrous dichloromethane (CH2Cl2) is added triethylamine (3 equivalents) and the corresponding acyl chloride (1.5 equivalents). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the desired C6-esterified delpheline analog. The structure of the final product is confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Cytotoxicity Assessment: MTT Assay

This protocol is based on a standard MTT assay procedure.[3][7]

-

Cell Seeding: Human cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with the compounds for 48 hours.

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Analgesic Activity Assessment: Hot Plate Test

This protocol is based on a standard hot plate test procedure.[6][8]

-

Animal Acclimatization: Male Kunming mice (18-22 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Hot Plate Test: At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Latency Measurement: The time taken for the mouse to exhibit a pain response (e.g., licking its paws or jumping) is recorded as the latency time. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Data Analysis: The percentage increase in pain threshold is calculated for each group compared to the control group.

Cardiotonic Activity Assessment: Isolated Frog Heart Perfusion

This protocol is a generalized representation based on descriptions of similar assays.[9][10][11]

-

Heart Isolation: A frog is pithed, and the heart is exposed and cannulated.

-

Perfusion: The heart is perfused with a Ringer solution at a constant temperature and pressure.

-

Recording: The heart's contractions are recorded using a force transducer connected to a data acquisition system.

-

Compound Administration: After a stabilization period, the test compounds are added to the perfusion solution at increasing concentrations.

-

Data Analysis: Changes in the force of contraction (inotropic effect) and heart rate (chronotropic effect) are measured and compared to the baseline.

Signaling Pathways and Logical Relationships

The precise molecular mechanisms of action for many C19-diterpenoid alkaloids are still under investigation. However, some studies suggest their involvement in modulating ion channels and inducing apoptosis in cancer cells.

References

- 1. The C19-diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 5. Comparison of analgesic activities of aconitine in different mice pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 10-Hydroxyneoline, a C19-diterpenoid alkaloid, and its related compounds. The document summarizes its chemical properties, biological activities, and potential mechanisms of action, drawing upon available data for closely related analogues to provide a thorough understanding for research and development purposes.

Introduction

10-Hydroxyneoline is a naturally occurring C19-diterpenoid alkaloid first isolated from the roots of Aconitum fukutomei. It belongs to the aconitine-type subclass of diterpenoid alkaloids, a large family of structurally complex natural products renowned for their potent and diverse biological activities. These compounds, primarily found in plants of the Aconitum and Delphinium genera, have a long history of use in traditional medicine for their analgesic and anti-inflammatory properties. However, their therapeutic potential is often accompanied by significant toxicity, necessitating detailed investigation into their structure-activity relationships and mechanisms of action. This guide will synthesize the current knowledge on 10-Hydroxyneoline and its chemical relatives to inform future research and drug discovery efforts.

Chemical Properties

10-Hydroxyneoline (C24H39NO7) has a molecular weight of 453.57 g/mol . Its structure is characterized by a complex polycyclic skeleton typical of C19-diterpenoid alkaloids. A closely related compound, 14-O-Acetyl-10-hydroxyneoline, was co-isolated from Aconitum fukutomei.

Table 1: Physicochemical Properties of 10-Hydroxyneoline

| Property | Value |

| Molecular Formula | C24H39NO7 |

| Molecular Weight | 453.57 |

| CAS Number | 132362-42-6 |

| Type | C19-Diterpenoid Alkaloid (Aconitine-type) |

| Source | Aconitum fukutomei |

Table 2: Representative ¹H and ¹³C NMR Spectral Data for a 10-Hydroxyneoline-like Skeleton (in CDCl₃)

| Position | ¹³C Chemical Shift (δC, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 1 | ~85.0 | ~3.80 (d, J = 8.5) |

| 2 | ~26.5 | ~2.00 (m) |

| 3 | ~35.0 | ~2.50 (m) |

| 4 | ~39.0 | - |

| 5 | ~45.0 | ~2.10 (d, J = 6.0) |

| 6 | ~83.0 | ~4.10 (d, J = 6.5) |

| 7 | ~46.0 | ~2.70 (m) |

| 8 | ~78.0 | - |

| 9 | ~49.0 | ~3.10 (d, J = 6.5) |

| 10 | ~79.0 | - |

| 11 | ~50.0 | - |

| 12 | ~29.0 | ~1.80 (m) |

| 13 | ~44.0 | ~2.90 (m) |

| 14 | ~75.0 | ~4.80 (d, J = 5.0) |

| 15 | ~38.0 | ~2.30 (m) |

| 16 | ~82.0 | ~4.30 (t, J = 4.5) |

| 17 | ~62.0 | ~3.00 (s) |

| 19 | ~58.0 | ~2.80 (m) |

| 20 | - | - |

| N-CH₂CH₃ | ~49.0 | ~2.50 (q, J = 7.0) |

| N-CH₂CH₃ | ~13.5 | ~1.10 (t, J = 7.0) |

| OCH₃ (at C1) | ~56.0 | ~3.30 (s) |

| OCH₃ (at C6) | ~58.0 | ~3.40 (s) |

| OCH₃ (at C16) | ~59.0 | ~3.35 (s) |

| OCH₃ (at C18) | ~57.0 | ~3.25 (s) |

Biological Activities and Quantitative Data

While specific biological activity data for 10-Hydroxyneoline is limited in the current literature, the broader class of C19-diterpenoid alkaloids from Aconitum species exhibits a range of significant pharmacological effects, including cytotoxic, anti-inflammatory, and analgesic activities. The following table summarizes quantitative data for representative C19-diterpenoid alkaloids to provide a context for the potential bioactivity of 10-Hydroxyneoline.

Table 3: Cytotoxic Activity of Representative C19-Diterpenoid Alkaloids

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Lipojesaconitine | A549 (Lung Carcinoma) | 6.0 | [6] |

| Lipojesaconitine | MDA-MB-231 (Breast Cancer) | 7.3 | [6] |

| Delbrunine | MCF-7 (Breast Cancer) | 16.5 | [7] |

| Delbrunine | A549 (Lung Carcinoma) | 10.6 | [7] |

| Delpheline | MCF-7 (Breast Cancer) | 17.3 | [7] |

| Nagarumine E | SGC-7901 (Gastric Cancer) | <20.0 | [8] |

| Aconitine Linoleate | MCF-7 (Breast Cancer) | 7.58 | [9] |

| Aconitine Linoleate | MCF-7/ADR (Resistant Breast Cancer) | 7.02 | [9] |

Table 4: Analgesic Activity of Representative C19-Diterpenoid Alkaloids

| Compound | Assay | Dose | % Inhibition | Reference |

| Aconitine | Acetic Acid-Induced Writhing (mice) | 2 mg/kg | 81.6% | [10] |

| Compound 38 (unnamed) | Acetic Acid-Induced Writhing (mice) | 2 mg/kg | 58.5% | [10] |

| Compound 39 (unnamed) | Acetic Acid-Induced Writhing (mice) | 2 mg/kg | 51.2% | [10] |

| Compound 40 (unnamed) | Acetic Acid-Induced Writhing (mice) | 0.1-10 mg/kg | 77.8-94.1% | [10] |

| Compound 42 (unnamed) | Acetic Acid-Induced Writhing (mice) | 0.1-10 mg/kg | 77.8-94.1% | [10] |

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of 10-Hydroxyneoline are not fully available. However, based on established methods for C19-diterpenoid alkaloids from Aconitum species, the following protocols can be considered representative.[11]

General Isolation Protocol

A generalized workflow for the isolation of diterpenoid alkaloids from Aconitum species is presented below. This typically involves extraction with a polar solvent, followed by acid-base extraction to separate the alkaloids, and subsequent chromatographic purification.

Detailed Steps:

-

Extraction: The dried and powdered root material is exhaustively extracted with methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Acid-Base Extraction: The crude extract is dissolved in a dilute acid (e.g., 5% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., diethyl ether) to remove neutral and acidic compounds. The aqueous layer is then basified with a base (e.g., NaOH or ammonia water) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) to separate the components based on polarity.

-

Further Purification: Fractions containing the target compound are further purified by repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure 10-Hydroxyneoline.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This common in vivo assay is used to screen for analgesic properties.

Methodology:

-

Animal Model: Typically, male Kunming mice are used.

-

Drug Administration: The test compound (e.g., 10-Hydroxyneoline) is administered intraperitoneally (i.p.) or orally at various doses. A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., aspirin).

-

Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Putative Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by 10-Hydroxyneoline have not been elucidated, research on other aconitine-type alkaloids, particularly in the context of their anti-inflammatory and analgesic effects, points towards the involvement of key inflammatory pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[9][10][12][13][14]

Inhibition of Pro-inflammatory Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades. The MAPK pathways (including ERK, JNK, and p38) and the NF-κB pathway are central to the production of pro-inflammatory mediators. Aconitine and related alkaloids have been shown to inhibit the activation of these pathways, thereby reducing the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like COX-2, which are key players in pain and inflammation.[9][10][12][13][14]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. html.rhhz.net [html.rhhz.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Cytotoxic diterpenoid alkaloid from Aconitum japonicum subsp. subcuneatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two decades of advances in diterpenoid alkaloids with cytotoxicity activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03911A [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]

- 10. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study on the Alkaloids in Tibetan Medicine Aconitum pendulum Busch by HPLC–MSn Combined with Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]

10-Hydroxyneoline: A Scoping Review of a Diterpene Alkaloid with Unexplored Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals